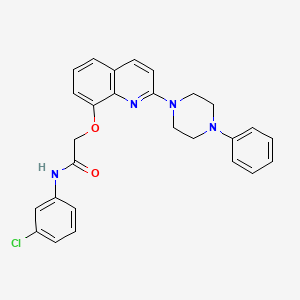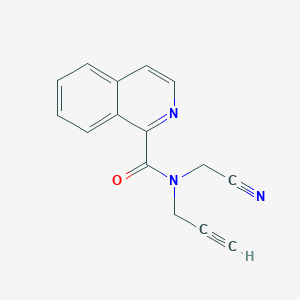![molecular formula C17H25N3O3S2 B2553798 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034427-76-2](/img/structure/B2553798.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a heterocyclic compound characterized by its unique structural components, which include a thieno-pyridine ring fused with an azetidine moiety, and a piperidine ring with a methylsulfonyl substitution. This compound is of significant interest due to its diverse applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. Key steps might include the cyclization of precursors to form the thieno-pyridine core, followed by the introduction of the azetidine and piperidine moieties. These reactions are often performed under controlled conditions using specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production process would be optimized for cost-efficiency, scalability, and safety. This might involve using alternative synthesis routes or automated systems to manage large-scale reactions. Continuous flow chemistry techniques could also be employed to enhance reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the heterocyclic rings, leading to the formation of partially or fully saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the rings, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like hydrogen peroxide or peracids, reducing agents like lithium aluminum hydride or catalytic hydrogenation, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary but often involve specific temperature, pressure, and solvent systems tailored to each reaction.
Major Products: The products formed from these reactions would depend on the specific type of reaction and the reagents used. For example, oxidation might yield sulfoxides, while reduction could produce more saturated analogs.
Scientific Research Applications
This compound's unique structure allows it to interact with various biological targets and pathways, making it valuable in multiple scientific research areas:
Chemistry: It serves as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: It can be used as a probe to investigate biological processes and pathways.
Medicine: Its potential therapeutic properties make it a candidate for drug development and pharmacological studies.
Industry: It may find applications in material science and as a catalyst or intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to various physiological responses. Detailed studies on its binding affinities and the pathways it influences are crucial for understanding its full potential.
Comparison with Similar Compounds
When compared with similar compounds, such as other heterocyclic analogs or those with different substituents on the piperidine or azetidine rings, (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone stands out due to its unique combination of structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or physical properties that make it particularly useful for certain applications.
Conclusion
This compound's unique structure and diverse reactivity make it a valuable subject for scientific study and potential practical applications. Its synthesis, chemical behavior, and interactions with biological targets continue to be areas of active research, promising new insights and innovations in multiple fields.
What other chemical curiosities can we dive into?
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S2/c1-25(22,23)20-7-2-13(3-8-20)17(21)19-11-15(12-19)18-6-4-16-14(10-18)5-9-24-16/h5,9,13,15H,2-4,6-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZVUDUULTWJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)
![2-[(3-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)
![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)




![4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2553732.png)
![N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2553733.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)cyclobutanecarboxamide](/img/structure/B2553735.png)
![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)
